Fmoc-L-フェニルアラニン-Aca-OH

説明

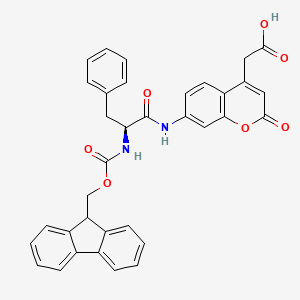

Fmoc-L-Phe-Aca-OH, also known as 7-[N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-phenylalaninyl-amido]-coumarin-4-acetic acid, is a compound used in peptide synthesis. It is a derivative of phenylalanine and coumarin, and it is often employed as a building block in the synthesis of peptides and peptide conjugates. The compound is characterized by its ability to act as a fluorogenic substrate, making it useful in various biochemical assays.

科学的研究の応用

Fmoc-L-Phe-Aca-OH has several scientific research applications:

Biochemistry: Used as a fluorogenic substrate to study protease activity.

Cell Biology: Employed in the synthesis of cell-penetrating peptides (CPPs) to study cellular internalization.

Drug Discovery: Utilized in the development of peptide-based drugs and diagnostic tools.

Material Science: Incorporated into hydrogels for tissue engineering and drug delivery applications.

作用機序

Target of Action

The primary target of Fmoc-L-Phe-Aca-OH is the amine group of amino acids and peptides . The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Mode of Action

The Fmoc group acts as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS) . It is introduced by reacting the amine with Fmoc-Cl . The Fmoc group is then rapidly removed by a base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The Fmoc group plays a key role in the biochemical pathway of peptide synthesis . . This allows for the sequential addition of amino acids to the growing peptide chain.

Pharmacokinetics

For instance, the Fmoc group’s removal is rapid, suggesting that compounds protected by the Fmoc group may be quickly metabolized in the body .

Result of Action

The Fmoc group’s action results in the protection of the amine group during peptide synthesis, allowing for the sequential addition of amino acids . This results in the formation of the desired peptide sequence. In addition, the Fmoc group’s fluorescence properties may allow for the analysis of certain UV-inactive compounds by reversed-phase HPLC .

Action Environment

The action of the Fmoc group is influenced by environmental factors such as pH and the presence of a base . For instance, the Fmoc group is rapidly removed in the presence of a base . Additionally, the Fmoc group’s fluorescence properties may be influenced by the environment, potentially limiting its use in certain analytical applications .

生化学分析

Biochemical Properties

Fmoc-L-Phe-Aca-OH plays a significant role in biochemical reactions, particularly in the formation of peptides . The Fmoc group serves as a protecting group for the amine group of the amino acid, preventing undesired side reactions during peptide bond formation . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Cellular Effects

The effects of Fmoc-L-Phe-Aca-OH on cells are primarily related to its role in peptide synthesis. As a component of peptides, it can influence cell function by participating in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Fmoc-L-Phe-Aca-OH is closely tied to its role in peptide synthesis. The Fmoc group is rapidly removed by base, allowing the amino acid to participate in peptide bond formation . This process does not disturb the acid-labile linker between the peptide and the resin, making it an efficient method for peptide synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-L-Phe-Aca-OH can change over time. For instance, the Fmoc group has an approximate half-life of 6 seconds in a solution of 20% piperidine in N,N-dimethylformamide (DMF) . This property is crucial for its role in SPPS, where the Fmoc group must be removed to allow for peptide bond formation .

Metabolic Pathways

Fmoc-L-Phe-Aca-OH is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes such as piperidine, which is used to remove the Fmoc group .

Transport and Distribution

The transport and distribution of Fmoc-L-Phe-Aca-OH within cells and tissues are primarily related to its role in peptide synthesis. It is transported to the site of peptide synthesis where it is incorporated into the growing peptide chain .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-Phe-Aca-OH typically involves the coupling of fluorenylmethyloxycarbonyl-protected phenylalanine (Fmoc-L-Phe) with coumarin-4-acetic acid (Aca). This process can be carried out using standard solid-phase peptide synthesis (SPPS) techniques. The Fmoc group is introduced by reacting the amine group of phenylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The coupling reaction between Fmoc-L-Phe and Aca is usually performed in a solvent like N,N-dimethylformamide (DMF) with a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) .

Industrial Production Methods

Industrial production of Fmoc-L-Phe-Aca-OH follows similar synthetic routes as described above but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The crude product is typically purified using high-performance liquid chromatography (HPLC) to achieve the desired level of purity .

化学反応の分析

Types of Reactions

Fmoc-L-Phe-Aca-OH undergoes several types of chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine, resulting in the formation of the free amine.

Coupling Reactions: The compound can be coupled with other amino acids or peptides to form longer peptide chains.

Decarboxylation: The peptide-7-aminocoumarin-4-acetic acid conjugates (peptide-ACAs) can undergo decarboxylation under mild conditions to form peptide-AMCs.

Common Reagents and Conditions

Deprotection: Piperidine in DMF is commonly used for Fmoc deprotection.

Coupling: DIC and HOBt in DMF are used for coupling reactions.

Decarboxylation: Mild conditions such as room temperature and neutral pH are used for decarboxylation reactions.

Major Products Formed

Deprotection: Free amine of phenylalanine.

Coupling: Peptide chains with Fmoc-L-Phe-Aca-OH as a building block.

Decarboxylation: Peptide-AMCs with fluorescent properties.

類似化合物との比較

Similar Compounds

Fmoc-L-phenylalanine: A similar compound used in peptide synthesis with the Fmoc group protecting the amine of phenylalanine.

Fmoc-Diphenylalanine: Another Fmoc-protected dipeptide used in the synthesis of hydrogels and other materials.

Uniqueness

Fmoc-L-Phe-Aca-OH is unique due to its combination of phenylalanine and coumarin, which imparts both peptide synthesis capabilities and fluorogenic properties. This dual functionality makes it particularly useful in biochemical assays and research applications .

生物活性

Fmoc-L-Phe-Aca-OH (Nα-fluorenylmethoxycarbonyl-L-phenylalanine-α-carboxylic acid) is a compound that has garnered attention in the fields of biochemistry and materials science due to its unique properties and potential applications. This article explores its biological activity, focusing on its synthesis, structural characteristics, and applications in various biomedical contexts.

1. Synthesis and Structural Characteristics

Fmoc-L-Phe-Aca-OH is synthesized using solid-phase peptide synthesis techniques, which allow for the precise assembly of peptide sequences. The Fmoc group serves as a protecting group that facilitates the sequential addition of amino acids to a solid support, typically a resin. The synthesis process involves:

- Activation of Carboxylic Acid : The carboxyl group of L-phenylalanine is activated using coupling agents like DIC (N,N'-diisopropylcarbodiimide) or HOBt (1-hydroxybenzotriazole) to ensure efficient coupling to the resin.

- Fmoc Deprotection : The Fmoc group is removed using piperidine, allowing for the subsequent addition of other amino acids or modifications.

- Cleavage from Resin : The final product is cleaved from the resin using strong acids, yielding Fmoc-L-Phe-Aca-OH in a purified form.

2.1 Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of Fmoc-protected peptides, including Fmoc-L-Phe-Aca-OH. These compounds exhibit significant antibacterial effects against various Gram-positive and Gram-negative bacteria. Notably, Fmoc-L-Phe demonstrates:

- Mechanism of Action : Antibacterial activity is attributed to surfactant-like properties that disrupt bacterial membranes at higher concentrations, leading to cell lysis. At lower concentrations, it enters cells and reduces glutathione levels, impairing cellular functions .

- Application in Wound Healing : The hydrogel form of Fmoc-L-Phe has been tested in vivo for skin wound infections, showing promise as a topical antimicrobial agent .

2.2 Hydrogel Formation

Fmoc-L-Phe-Aca-OH can form hydrogels under physiological conditions, making it suitable for various biomedical applications:

- Tissue Engineering : Its ability to self-assemble into fibrous structures provides a scaffold for cell growth and differentiation. Studies indicate that these hydrogels support the proliferation of various cell types, including chondrocytes and neuronal cells .

- Controlled Drug Delivery : The hydrogels can encapsulate therapeutic agents and release them in a controlled manner, enhancing their efficacy in targeted therapies .

3.1 Hydrogel Applications

A study examined the properties of Fmoc-L-Phe-based hydrogels in tissue engineering applications. The hydrogels demonstrated:

| Property | Result |

|---|---|

| Gelation Time | Rapid gelation within minutes |

| Mechanical Strength | High tensile strength |

| Cell Viability | >90% viability after 72 hours |

| Drug Release Profile | Sustained release over 48 hours |

These results indicate the potential of Fmoc-L-Phe-Aca-OH as a versatile material for scaffolding in regenerative medicine.

3.2 Antimicrobial Efficacy

In another study focused on antimicrobial properties, Fmoc-L-Phe was tested against strains like Staphylococcus aureus and Escherichia coli. The findings included:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 100 µg/mL |

These results emphasize its potential use in developing new antimicrobial agents.

4. Conclusion

Fmoc-L-Phe-Aca-OH exhibits significant biological activity with promising applications in antimicrobial treatments and tissue engineering. Its ability to form stable hydrogels under physiological conditions enhances its utility in biomedical applications, particularly in drug delivery systems and as scaffolds for tissue regeneration.

特性

IUPAC Name |

2-[7-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]-2-oxochromen-4-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H28N2O7/c38-32(39)17-22-18-33(40)44-31-19-23(14-15-24(22)31)36-34(41)30(16-21-8-2-1-3-9-21)37-35(42)43-20-29-27-12-6-4-10-25(27)26-11-5-7-13-28(26)29/h1-15,18-19,29-30H,16-17,20H2,(H,36,41)(H,37,42)(H,38,39)/t30-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNZIWAGWZKMUMC-PMERELPUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H28N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。